molecular formula C14H12 B1359940 3-Methyl-9H-fluorene CAS No. 2523-39-9

3-Methyl-9H-fluorene

Cat. No.: B1359940
CAS No.: 2523-39-9
M. Wt: 180.24 g/mol
InChI Key: GVSRMRNALQEEEI-UHFFFAOYSA-N
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Description

3-Methyl-9H-fluorene is an organic compound with the molecular formula C14H12. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a methyl group attached to the third carbon of the fluorene structure. It is known for its unique chemical properties and applications in various scientific fields.

Mechanism of Action

Target of Action

The primary targets of 3-Methyl-9H-fluorene are currently unknown. This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon . .

Biochemical Pathways

Some fluorene derivatives are known to be involved in various biochemical pathways

Pharmacokinetics

The compound’s molecular weight is 180.2451 , which may influence its absorption and distribution.

Biochemical Analysis

Biochemical Properties

3-Methyl-9H-fluorene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in its metabolism. It is known to be metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites. These metabolites can further interact with other biomolecules, leading to a cascade of biochemical reactions. The interactions of this compound with these enzymes are crucial for its biotransformation and subsequent biological effects .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to changes in the expression of genes involved in detoxification and stress response pathways. Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to bind to cytochrome P450 enzymes, leading to its oxidation and the formation of reactive metabolites. These metabolites can interact with DNA and proteins, potentially causing oxidative stress and cellular damage. The compound can also modulate the activity of transcription factors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and oxygen. Long-term exposure to this compound in in vitro and in vivo studies has been associated with persistent changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild biochemical changes without causing significant toxicity. At higher doses, it can lead to toxic effects, including liver damage, oxidative stress, and inflammation. Threshold effects have been observed, where certain dosages result in a marked increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The initial step in its metabolism involves oxidation to form 3-methylfluorenol, which can be further oxidized to 3-methylfluorenone. These metabolites can undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The metabolic pathways of this compound are crucial for its detoxification and elimination .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to plasma proteins, facilitating its transport in the bloodstream. Additionally, the compound can accumulate in lipid-rich tissues due to its hydrophobic nature. The distribution of this compound within the body is influenced by its physicochemical properties and interactions with cellular transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with cellular components and post-translational modifications. The compound can localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. Targeting signals and modifications, such as phosphorylation, can influence the localization and activity of this compound within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-9H-fluorene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of fluorene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound often involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-methylfluorenone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of 3-methylfluorenone can yield 3-methylfluorenol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

    Oxidation: 3-Methylfluorenone.

    Reduction: 3-Methylfluorenol.

    Substitution: Halogenated derivatives such as 3-bromo-9H-fluorene.

Scientific Research Applications

3-Methyl-9H-fluorene has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a component in pharmaceutical formulations.

    Industry: It is used in the production of high-performance polymers, dyes, and pigments due to its stability and fluorescence properties.

Comparison with Similar Compounds

    Fluorene: The parent compound, lacking the methyl group at the third position.

    9H-Fluorene: Another derivative with different substitution patterns.

    Fluorenone: An oxidized form of fluorene.

Uniqueness: 3-Methyl-9H-fluorene is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This modification can enhance its stability, solubility, and biological activity compared to its parent compound, fluorene.

Properties

IUPAC Name

3-methyl-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12/c1-10-6-7-12-9-11-4-2-3-5-13(11)14(12)8-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSRMRNALQEEEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC3=CC=CC=C32)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179888
Record name 3-Methyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2523-39-9
Record name 3-Methylfluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2523-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylfluorene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002523399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-9H-fluorene
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Record name 3-METHYLFLUORENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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